SnAP 2-Spiro-(4-Pip) M Reagenz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

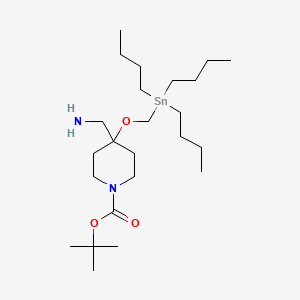

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate, also known as tert-butyl 4-(aminomethyl)-4-((tributylstannyl)methoxy)piperidine-1-carboxylate, is a specialized reagent developed by the Bode group. It is a regioisomeric SnAP reagent, designed for the synthesis of saturated N-heterocycles. This reagent is air and moisture stable, making it highly practical for various synthetic applications .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

The primary target of the SnAP 2-Spiro-(4-Pip) M Reagent is various aldehyde substrates . Aldehydes are organic compounds that consist of a carbonyl center bonded to hydrogen and an R group. They play a crucial role in many biochemical processes and are commonly found in a variety of organic compounds.

Mode of Action

The SnAP 2-Spiro-(4-Pip) M Reagent interacts with its aldehyde targets to produce saturated N-heterocycles . The synthesis of these N-heterocycles requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .

Biochemical Pathways

The SnAP 2-Spiro-(4-Pip) M Reagent affects the biochemical pathway that leads to the formation of saturated N-heterocycles . These heterocycles are important structural motifs in many natural products and pharmaceuticals. The downstream effects of this pathway can lead to the synthesis of a variety of bioactive compounds.

Pharmacokinetics

The reagent is known to be air and moisture stable , which suggests it may have good stability and potentially favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of the SnAP 2-Spiro-(4-Pip) M Reagent is the formation of unprotected, saturated N-heterocyclic compounds, C-substituted bicyclic and spirocyclic morpholines . These compounds have potential applications in various fields, including medicinal chemistry and drug discovery.

Action Environment

The action of the SnAP 2-Spiro-(4-Pip) M Reagent is influenced by environmental factors such as temperature and the presence of air and moisture. The reagent is known to be air and moisture stable , suggesting that it can maintain its efficacy and stability under a variety of environmental conditions.

Biochemische Analyse

Biochemical Properties

SnAP 2-Spiro-(4-Pip) M Reagent provides a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis of N-heterocycles through SnAP Reagents requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .

Molecular Mechanism

The molecular mechanism of SnAP 2-Spiro-(4-Pip) M Reagent involves its interaction with various aldehyde substrates to form saturated N-heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate can be synthesized from N-Boc piperidone. The preparation involves simple reactions with inexpensive raw materials. The process typically includes the formation of the tributylstannyl group and subsequent reactions to introduce the piperidine and morpholine moieties .

Industrial Production Methods

While specific industrial production methods are not detailed, the reagent’s stability and ease of preparation suggest that it can be produced on a larger scale using standard organic synthesis techniques. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can further streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate primarily undergoes substitution reactions. It reacts with various aldehyde substrates to form saturated N-heterocycles. The reagent is compatible with aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups .

Common Reagents and Conditions

The synthesis of N-heterocycles using tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate requires mild reaction conditions. Common reagents include aldehydes, and the reactions are typically carried out in the presence of a base .

Major Products

The major products formed from these reactions are unprotected, saturated N-heterocyclic compounds, including C-substituted bicyclic and spirocyclic morpholines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- SnAP M Reagent

- SnAP TM Reagent

- SnAP 3-Spiro-(4-Pip) M Reagent

- SnAP 2-Spiro-(2-Pyr) M Reagent

- SnAP DA Reagent

Uniqueness

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate stands out due to its regioisomeric nature and its ability to form spirocyclic morpholines. Its stability and compatibility with a wide range of aldehyde substrates further enhance its utility in synthetic chemistry .

Eigenschaften

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2O3.3C4H9.Sn/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14;3*1-3-4-2;/h4-9,13H2,1-3H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBKPKYDLQUOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COC1(CCN(CC1)C(=O)OC(C)(C)C)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N2O3Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2431063.png)

![1-(4-Methoxyphenethyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2431066.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2431077.png)

![tert-butyl (1R,5S,6R)-6-(2-chloropyridine-4-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2431078.png)

![Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2431079.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2431081.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2431083.png)

![6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2431084.png)